(3aS,5S,6E,10Z,11aR)-5-hydroxy-10-(hydroxymethyl)-6-methyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one
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Overview
Description
(3aS,5S,6E,10Z,11aR)-5-hydroxy-10-(hydroxymethyl)-6-methyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one is a naturally occurring compound with the molecular formula C15H20O4 . It is a sesquiterpene lactone, a class of compounds known for their diverse biological activities. This compound is found in certain plant species and has garnered interest due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of stenophyllolide involves several steps, starting from simpler organic molecules. One common synthetic route includes the use of germacrolides as starting materials. The process typically involves multiple steps of oxidation, reduction, and cyclization reactions under controlled conditions to achieve the desired structure .
Industrial Production Methods
Industrial production of stenophyllolide is less common due to its complex structure and the availability of natural sources. advancements in synthetic organic chemistry may pave the way for more efficient industrial synthesis in the future.
Chemical Reactions Analysis
Types of Reactions
(3aS,5S,6E,10Z,11aR)-5-hydroxy-10-(hydroxymethyl)-6-methyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
- Oxidation
Properties
CAS No. |
11054-57-2 |
---|---|
Molecular Formula |
C15H20O4 |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
(3aS,5S,6E,10Z,11aR)-5-hydroxy-10-(hydroxymethyl)-6-methyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one |
InChI |
InChI=1S/C15H20O4/c1-9-4-3-5-11(8-16)6-14-12(7-13(9)17)10(2)15(18)19-14/h4,6,12-14,16-17H,2-3,5,7-8H2,1H3/b9-4+,11-6-/t12-,13-,14+/m0/s1 |
InChI Key |
QKQGXZIVYKJKBQ-RASOWBLLSA-N |
SMILES |
CC1=CCCC(=CC2C(CC1O)C(=C)C(=O)O2)CO |
Isomeric SMILES |
C/C/1=C\CC/C(=C/[C@@H]2[C@@H](C[C@@H]1O)C(=C)C(=O)O2)/CO |
Canonical SMILES |
CC1=CCCC(=CC2C(CC1O)C(=C)C(=O)O2)CO |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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